5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide
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Overview
Description
5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O3S and a molecular weight of 295.15 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromine atom, a hydroxypropyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide typically involves the reaction of 5-bromopyridine-3-sulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-bromo-N-(3-oxopropyl)pyridine-3-sulfonamide.
Reduction: Formation of 5-bromo-N-(3-aminopropyl)pyridine-3-sulfonamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-ethylpyridine-3-sulfonamide: Similar structure but with an ethyl group instead of a hydroxypropyl group.
5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide: Contains a chloro and phenylethyl group, showing different chemical properties and applications.
Uniqueness
5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide is unique due to the presence of the hydroxypropyl group, which can undergo various chemical modifications, making it a versatile intermediate in organic synthesis. Its ability to form hydrogen bonds also enhances its potential as a ligand in biochemical applications .
Properties
CAS No. |
1306272-12-7 |
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Molecular Formula |
C8H11BrN2O3S |
Molecular Weight |
295.16 g/mol |
IUPAC Name |
5-bromo-N-(3-hydroxypropyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11BrN2O3S/c9-7-4-8(6-10-5-7)15(13,14)11-2-1-3-12/h4-6,11-12H,1-3H2 |
InChI Key |
UMPAASUZAZIRJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)NCCCO |
Origin of Product |
United States |
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